

In-Depth Technical Guide: Methyl 3-amino-4-(piperidin-1-yl)benzoate

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Compound of Interest

Compound Name: Methyl 3-amino-4-piperidin-1-ylbenzoate

Cat. No.: B177335

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IUPAC Name: methyl 3-amino-4-(piperidin-1-yl)benzoate CAS Number: 696616-81-6 Molecular Formula: $C_{13}H_{18}N_2O_2$ Molecular Weight: 234.30 g/mol

This technical guide provides a comprehensive overview of Methyl 3-amino-4-(piperidin-1-yl)benzoate, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited publicly available data specifically for this molecule, this guide synthesizes information from closely related analogues and established chemical principles to provide a predictive framework for its properties, synthesis, and potential biological significance.

Physicochemical Properties

Quantitative data for Methyl 3-amino-4-(piperidin-1-yl)benzoate is not readily available in the surveyed literature. However, based on its structural similarity to compounds like Methyl 3-amino-4-methylbenzoate, we can extrapolate the expected physicochemical properties.

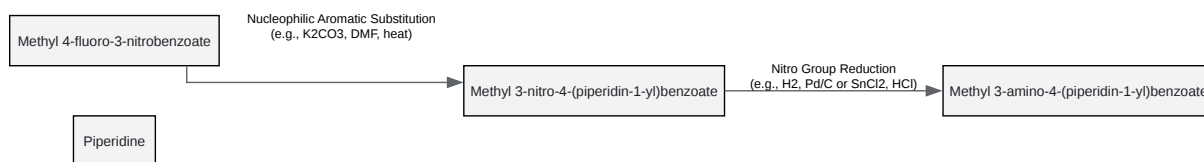
Property	Predicted Value/Range	Notes
Melting Point (°C)	110 - 125	Based on the melting point of Methyl 3-amino-4-methylbenzoate (114-117 °C). The piperidine group may slightly alter this.
Boiling Point (°C)	> 300	Estimated based on the high boiling points of similar aromatic esters.
Solubility	Soluble in organic solvents like methanol, ethanol, and dichloromethane. Sparingly soluble in water.	The aromatic ring and ester group contribute to organic solvent solubility, while the amino and piperidine groups may impart slight aqueous solubility.
pKa	4-5 (amino group)	The anilinic amino group is expected to have a pKa in this range.

Synthesis

A definitive, published experimental protocol for the synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate is not currently available. However, a plausible and efficient synthetic route can be designed based on well-established organic chemistry reactions, particularly nucleophilic aromatic substitution and nitro group reduction, which are commonly used for preparing similar compounds.

A proposed synthetic pathway starts from commercially available Methyl 4-fluoro-3-nitrobenzoate.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Methyl 3-nitro-4-(piperidin-1-yl)benzoate (Nucleophilic Aromatic Substitution)

- To a solution of Methyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add piperidine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Extract the aqueous layer with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield Methyl 3-nitro-4-(piperidin-1-yl)benzoate.

Step 2: Synthesis of Methyl 3-amino-4-(piperidin-1-yl)benzoate (Nitro Group Reduction)

- Dissolve Methyl 3-nitro-4-(piperidin-1-yl)benzoate (1.0 eq) in methanol or ethanol.

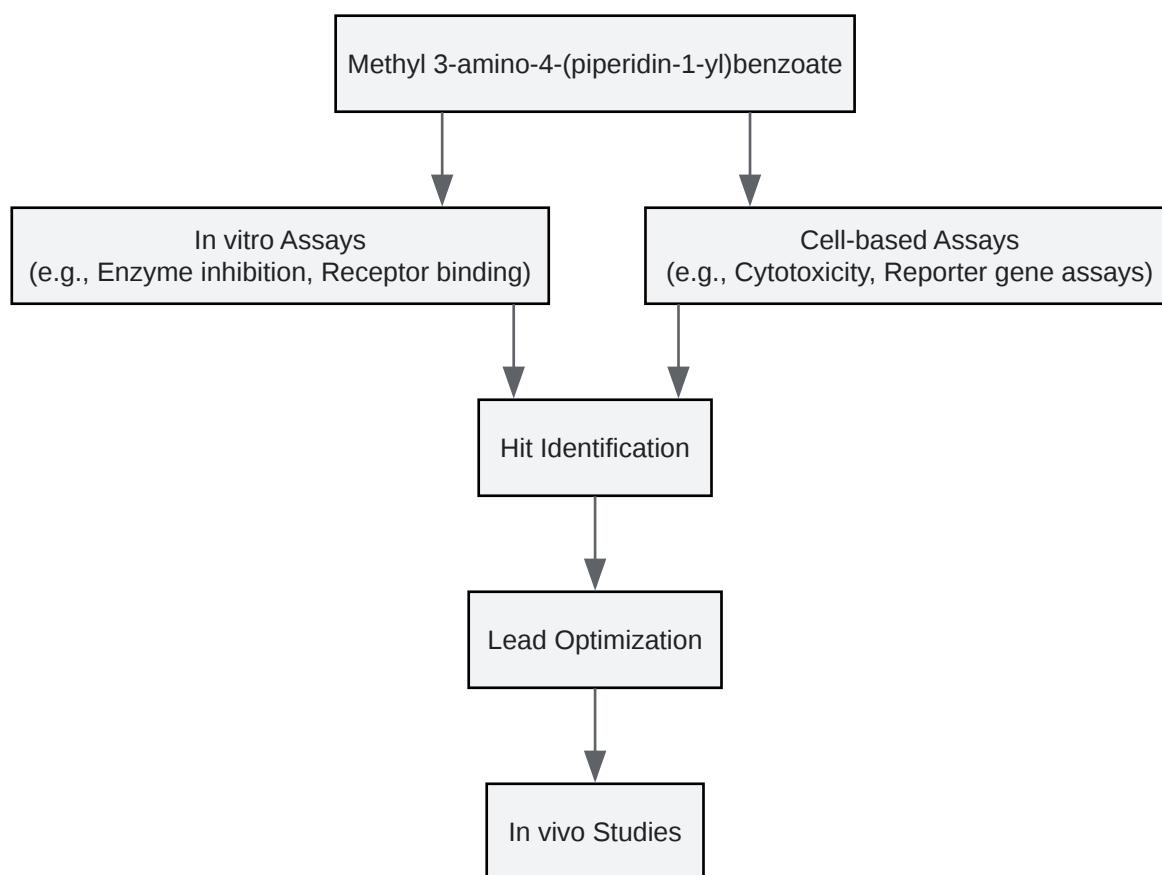
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Subject the mixture to hydrogenation (H₂) in a Parr apparatus at 40-50 psi.
- Stir the reaction at room temperature for 12-16 hours until the starting material is consumed (monitored by TLC).
- Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
- Concentrate the filtrate under reduced pressure to obtain the crude Methyl 3-amino-4-(piperidin-1-yl)benzoate.
- Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature regarding the biological activity or the signaling pathways associated with Methyl 3-amino-4-(piperidin-1-yl)benzoate. However, the structural motifs present in the molecule, namely the 3-amino-4-substituted benzoate core, are found in various biologically active compounds. For instance, derivatives of 4-aminobenzoic acid are known to be inhibitors of dihydropteroate synthase in microorganisms. Furthermore, piperidine-containing compounds often exhibit a wide range of pharmacological activities, including but not limited to, effects on the central nervous system and as enzyme inhibitors.

Given the lack of direct data, any potential biological activity of Methyl 3-amino-4-(piperidin-1-yl)benzoate would need to be determined through experimental screening and bioassays.

Hypothetical Workflow for Biological Activity Screening



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Caption: A general workflow for assessing the biological activity of a novel compound.

Conclusion

Methyl 3-amino-4-(piperidin-1-yl)benzoate is a chemical entity with potential for further investigation in medicinal chemistry and drug discovery. While specific data on its properties and biological functions are scarce, this guide provides a robust, albeit predictive, framework based on the chemistry of analogous compounds. The proposed synthetic route offers a clear and feasible path for its preparation, which is the first critical step in enabling detailed biological evaluation. Future research, including its synthesis, characterization, and comprehensive biological screening, is necessary to fully elucidate the potential of this molecule.

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